molecular formula C13H20N2O2S B12217037 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione

Cat. No.: B12217037
M. Wt: 268.38 g/mol
InChI Key: RDLTVRGWKIZIKV-UHFFFAOYSA-N
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Description

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .

Scientific Research Applications

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets. The dimethylamino group can interact with biological molecules, potentially affecting various pathways. The thiolane ring may also play a role in the compound’s activity by stabilizing certain molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[4-(Dimethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a dimethylamino group. This structure provides specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C13H20N2O2S/c1-15(2)13-5-3-11(4-6-13)9-14-12-7-8-18(16,17)10-12/h3-6,12,14H,7-10H2,1-2H3

InChI Key

RDLTVRGWKIZIKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

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